Methyl 4-methyl-1H-pyrrole-2-carboxylate has been described as a synthetic intermediate in the preparation of various heterocyclic compounds, including pyrrolo[2,3-b]pyridines and pyrrolo[2,1-b]oxazoles. These heterocycles are of interest in medicinal chemistry due to their potential biological activities. [PubChem, methyl 4-methyl-1H-pyrrole-2-carboxylate, ]
Methyl 4-methyl-1H-pyrrole-2-carboxylate is a pyrrole derivative characterized by the presence of a methyl group at the 4-position and a carboxylate ester functional group. Its chemical formula is , and it has a molecular weight of approximately 139.15 g/mol. This compound is notable for its role as a building block in organic synthesis, particularly in the production of more complex heterocyclic compounds. The structure of methyl 4-methyl-1H-pyrrole-2-carboxylate can be represented as follows:
textO || H2C-C / \ N C / \ / \ H C-H C | | CH3 OCH3
Several methods can be employed to synthesize methyl 4-methyl-1H-pyrrole-2-carboxylate:
Methyl 4-methyl-1H-pyrrole-2-carboxylate finds applications in various fields:
Methyl 4-methyl-1H-pyrrole-2-carboxylate shares structural similarities with several other pyrrole derivatives. Here are some comparable compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Methyl 4-bromo-1H-pyrrole-2-carboxylate | 934-05-4 | 0.96 |
Methyl 3-Bromopyrrole-2-carboxylate | 941714-57-4 | 0.92 |
Ethyl 4-bromo-1H-pyrrole-2-carboxylate | 433267-55-1 | 0.96 |
Methyl 5-methyl-1H-pyrrole-2-carboxylate | 1194-97-4 | 0.79 |
Methyl 1H-pyrrole-2-carboxylate | 1193-62-0 | 0.80 |
Methyl 4-methyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which influences its reactivity and biological activity compared to other pyrrole derivatives. Its structural features enable it to participate in diverse
Irritant